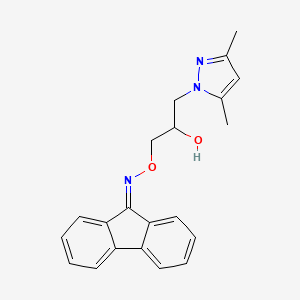

9H-fluoren-9-one O-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl) oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

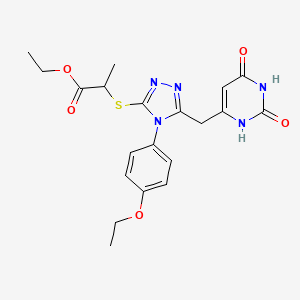

The synthesis of compounds related to 9H-fluoren-9-one derivatives has been explored in various studies. For instance, an Oxone-mediated oxidative ring-opening reaction of 4,5-disubstituted 9H-fluoren-9-ols has been reported, which efficiently prepares 2-Hydroxy-2'-aroyl-1,1'-biaryls . Additionally, the synthesis of 9H-fluorene-2-yl keto-oxiranes has been achieved through phase transfer catalyzed epoxidation of 9H-fluorene-2-yl chalcones, with yields exceeding 95% . Furthermore, the synthesis of O-oxime ethers containing α-amino acid residues has been described, where fluorene O-oxime reacts with epichlorohydrin or epibromohydrin to afford corresponding O-oxime ether adducts .

Molecular Structure Analysis

The molecular structure of 9H-fluoren-9-one derivatives has been characterized using X-ray diffractometric data. For example, the structure of 1,8-dimethylfluoren-9-one has been determined, revealing a closely planar molecule with a mutual inclination between benzene rings of 178.6 degrees . In another study, the title molecule of fluoren-9-one oxime was found to be essentially coplanar, with the oxime group non-H atoms showing a maximum deviation from the fluorene mean plane of 0.079 Å .

Chemical Reactions Analysis

The chemical reactivity of 9H-fluoren-9-one derivatives includes their ability to undergo various reactions. The synthesized 9H-fluorene-2-yl keto-oxiranes have been characterized and their spectral data correlated with substituent constants, indicating the influence of substituents on group frequencies . The O-oxime ethers synthesized in another study were subjected to N-alkylation with amino acids, leading to new analogs with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-fluoren-9-one derivatives have been studied through their biological activities and interactions. The synthesized 9H-fluorene-2-yl keto-oxiranes have been evaluated for antimicrobial, antioxidant, and insect antifeedant activities . Additionally, the cardiovascular and antibacterial effects of O-oxime ethers with α-amino acid residues have been examined, with some compounds showing significant activity . The molecular clefts derived from 9,9′-spirobi[9H-fluorene] have been investigated for enantioselective complexation of pyranosides and dicarboxylic acids, demonstrating their potential for molecular recognition .

Applications De Recherche Scientifique

Crystallographic Studies

Research has delved into the structural characterization of related compounds, revealing intricate molecular conformations and interactions. For instance, one study detailed the crystal structure of a related compound, highlighting the hydrogen-bonding interactions and the formation of dimers, which are associated into sheets via hydrogen bonds, generating a macrocyclic motif (S. Malinkin et al., 2011).

Medicinal Chemistry and Pharmacology

Compounds structurally similar to 9H-fluoren-9-one O-oxime derivatives have been synthesized and evaluated for their potential medicinal properties. A study synthesized fluorene and/or benzophenone O-oxime ethers containing amino acid residues, investigating their cardiovascular and antibacterial effects. It was found that certain derivatives substantially reduced the heart rate in dogs and demonstrated considerable antibacterial activity against both Gram-negative and Gram-positive bacteria (M. S. Soltani Rad et al., 2014).

Materials Science and Polymer Chemistry

Research into the materials science applications of fluorene derivatives has led to the development of novel polymers and materials with unique properties. For example, the synthesis of alternating copolymers of fluorene and oxadiazole was explored, leading to materials with high thermal stability and specific photoluminescence properties, suitable for optoelectronic applications (J. Ding et al., 2002).

Propriétés

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-3-(fluoren-9-ylideneamino)oxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-14-11-15(2)24(22-14)12-16(25)13-26-23-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-11,16,25H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQCTKNNHMKFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-one O-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl) oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)